molecular formula C10H8BrNO2S B12325275 Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B12325275
M. Wt: 286.15 g/mol
InChI Key: PWHMIVIWTZXKTA-UHFFFAOYSA-N
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Description

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno-pyridine core structureThe presence of both bromine and ester functional groups makes it a versatile intermediate for further chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate typically involves the bromination of thieno[3,2-b]pyridine-2-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and ester group can facilitate binding to biological macromolecules, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chlorothieno[3,2-b]pyridine-2-carboxylate
  • Ethyl 3-iodothieno[3,2-b]pyridine-2-carboxylate
  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate. The thieno-pyridine core structure also imparts unique electronic properties, making it valuable for applications in material science and medicinal chemistry .

Properties

IUPAC Name

ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHMIVIWTZXKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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